Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate
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Description
Synthesis Analysis
The synthesis of Tert-butyl (1R,2R,4S)-2-aminobicyclo [2.2.1]heptane-2-carboxylate can be achieved through a multi-step process involving the reaction of tert-butyl bromoacetate with 1,2,4,5-tetrahydro-3H-3-benzazepine-7,8-diol, followed by ester hydrolysis and decarboxylation.Molecular Structure Analysis
The molecular structure of Tert-butyl (1R,2R,4S)-2-aminobicyclo [2.2.1]heptane-2-carboxylate is represented by the Linear Formula: C19H26N2O4 . The molecular weight is 346.42 .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl (1R,2R,4S)-2-aminobicyclo [2.2.1]heptane-2-carboxylate include its form as a solid . The InChI key is GTHIMSKFPVNTLG-HRCADAONSA-N .Mechanism of Action
Tert-butyl (1R,2R,4S)-2-aminobicyclo [2.2.1]heptane-2-carboxylate acts by binding to the substrate binding site of EAATs, thereby preventing the uptake of glutamate into cells. This results in increased extracellular glutamate levels and enhanced glutamatergic neurotransmission.
properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-8-4-5-12(9,13)7-8/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8-,9+,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLZRIWCERVVSO-YGOYTEALSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@]1(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate |
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